Asenapine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

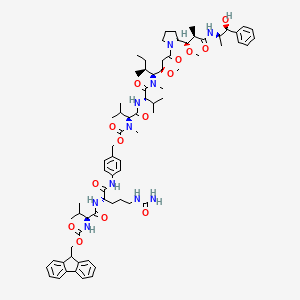

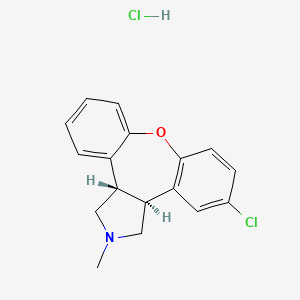

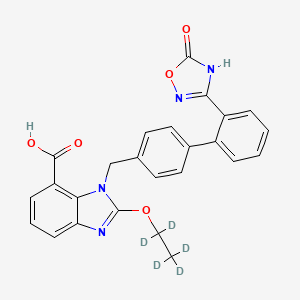

Asenapine hydrochloride, also known as Asenapine maleate, is an atypical antipsychotic used for the treatment of schizophrenia and acute mania associated with bipolar I disorder . It belongs to the class of dibenzo-oxepino . It is available for sublingual administration .

Synthesis Analysis

The asymmetric total synthesis of Asenapine, an atypical antipsychotic drug, has been reported. The key steps in the synthesis process are the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .Molecular Structure Analysis

Asenapine is a dibenzo-oxepino pyrrole atypical antipsychotic with mixed serotonin-dopamine antagonist activity . It exhibits high affinity for 5-HT 1A, 5-HT 1B, 5-HT 2A, 5-HT 2B, 5-HT 2C, 5-HT 5-7, D 1-4, H 1 and, alpha 1 - and alpha 2 -adrenergic receptors; moderate affinity for H 2 receptors .Chemical Reactions Analysis

Asenapine is not available in a pill that can be swallowed; rather, it is commercialized in sublingual and transdermal formulations. This is a consequence of extensive first-pass metabolism if ingested .Physical And Chemical Properties Analysis

Asenapine hydrochloride is a white to off-white non-hygroscopic powder which is slightly soluble in water and sparingly soluble in 0.1 M HCl . Its molecular formula is C17H16ClNO and its molecular weight is 285.77 .Applications De Recherche Scientifique

Receptor Binding and Antagonistic Properties : Asenapine shows high affinity for various receptors, including serotonin, adrenoceptors, dopamine, and histamine receptors. It behaves as a potent antagonist at several of these receptors, which differs appreciably from other antipsychotic drugs (Shahid et al., 2009).

Impact on Prefrontal Cortical Monoamine Outflow : Asenapine has been shown to enhance prefrontal dopamine release, which is linked to its blockade of the 5‐HT2A and α2‐adrenergic receptors. This could be significant in understanding its clinical effects in schizophrenia and bipolar disorder (Frånberg et al., 2012).

Postmortem Distribution Analysis : A method for detecting and quantifying asenapine using gas chromatography-mass spectroscopy has been developed, facilitating its identification in postmortem casework (Miller et al., 2013).

Electrophysiological Characterization : Studies have characterized the in vivo effects of asenapine at various receptors in anesthetized rats, confirming its antagonistic activity at key receptors and partial agonistic activity at 5-HT(1A) receptors (Ghanbari et al., 2009).

Preclinical Profile for Schizophrenia and Bipolar Mania Treatment : Asenapine exhibits a broad pharmacological profile, increasing levels of several neurotransmitters in cortical and limbic brain areas. This could contribute to its therapeutic advantages in treating schizophrenia and other psychotic disorders (Tarazi & Neill, 2013).

Clinical Efficacy, Safety, and Tolerability : Asenapine's efficacy in treating schizophrenia and acute bipolar manic or mixed episodes is backed by a broad clinical development program. Its tolerability profile is notable for potential sedation and less severe metabolic effects (Citrome, 2014).

Intranasal Delivery System Development : Research has focused on developing intranasal delivery systems for asenapine, which could enhance therapeutic efficacy and decrease side effects (Singh et al., 2016).

Potential in COVID-19 Treatment : A study has identified asenapine hydrochloride as one of the FDA-approved drugs that effectively inhibit SARS-CoV-2 infection in vitro (Xiong et al., 2020).

Mécanisme D'action

Safety and Hazards

Studies have shown that older adults with dementia who take antipsychotics such as asenapine have an increased risk of death during treatment . The most frequently reported adverse events with asenapine are somnolence, akathisia and oral hypoesthesia . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling asenapine .

Propriétés

IUPAC Name |

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQDKSEIVVULU-CTHHTMFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678678 |

Source

|

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asenapine hydrochloride | |

CAS RN |

1412458-61-7 |

Source

|

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)